Cas no 1632161-08-0 (tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate)

tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- EN300-844878
- J3.593.584C
- (E)-3-(1H-Indole-5-yl)acrylic acid tert-butyl ester
- 1632161-08-0
- tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
-
- Inchi: 1S/C15H17NO2/c1-15(2,3)18-14(17)7-5-11-4-6-13-12(10-11)8-9-16-13/h4-10,16H,1-3H3/b7-5+
- InChI Key: WACCSVVCIGUDCO-FNORWQNLSA-N
- SMILES: O(C(/C=C/C1C=CC2=C(C=CN2)C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 243.125928785g/mol
- Monoisotopic Mass: 243.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 42.1Ų
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844878-5.0g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
Enamine | EN300-844878-0.5g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844878-1.0g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-844878-10.0g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 10.0g |
$3376.0 | 2024-05-21 | |
Enamine | EN300-844878-2.5g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
Enamine | EN300-844878-5g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844878-0.25g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844878-0.1g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844878-0.05g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-844878-10g |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate |
1632161-08-0 | 10g |
$3376.0 | 2023-09-02 |
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate Related Literature
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate
Comprehensive Overview of tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate (CAS No. 1632161-08-0)
tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate (CAS No. 1632161-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an indole moiety, is widely utilized in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and drug intermediates. Its unique structure, combining a tert-butyl ester group with a conjugated prop-2-enoate backbone, makes it a versatile building block in medicinal chemistry.
The compound's CAS number 1632161-08-0 is a critical identifier for researchers seeking high-purity reagents for targeted drug discovery. Recent trends in AI-driven drug design and computational chemistry have amplified interest in such intermediates, as they enable rapid prototyping of novel therapeutic agents. Notably, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate has been explored in the context of kinase inhibition, a hot topic in oncology research, where indole-based scaffolds are prized for their binding affinity.
From a synthetic perspective, this compound exemplifies the growing demand for fragment-based drug discovery (FBDD) tools. Its E-configuration (trans double bond) ensures structural rigidity, a desirable trait for molecular docking studies. Laboratories focusing on high-throughput screening often prioritize CAS 1632161-08-0 due to its compatibility with parallel synthesis techniques and click chemistry applications.
Environmental and regulatory considerations also play a role in its adoption. Unlike many traditional intermediates, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate aligns with green chemistry principles, as its synthesis typically avoids heavy metal catalysts. This aligns with the pharmaceutical industry's shift toward sustainable manufacturing—a key concern for ESG-focused investors.
Analytical characterization of this compound involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on confirming the 2E stereochemistry. Researchers frequently search for "CAS 1632161-08-0 solubility" or "tert-butyl indole prop-2-enoate stability," reflecting practical concerns about storage conditions and solvent compatibility. The compound's stability in DMSO makes it particularly useful for biological assays.
In the broader context of precision medicine, derivatives of tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate are being investigated for personalized therapeutics, especially in modulating protein-protein interactions (PPIs). The indole nucleus's ability to participate in π-stacking and hydrogen bonding makes it invaluable for designing allosteric modulators, a frontier in drug development.
Supply chain professionals note increasing demand for this material under GMP-grade conditions, driven by preclinical studies requiring stringent quality controls. Patent landscapes reveal its use in proprietary cancer immunotherapy formulations, though specific applications remain confidential due to competitive pressures in biopharma R&D.
For synthetic chemists, troubleshooting guides for "tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate synthesis scale-up" are frequently accessed resources. The compound's purification challenges (e.g., column chromatography optimization) are well-documented in organic chemistry forums, highlighting the need for standardized protocols.
Emerging applications in proteolysis-targeting chimeras (PROTACs) further cement the relevance of CAS 1632161-08-0. Its structural features enable conjugation with E3 ligase ligands, making it a candidate for next-generation targeted protein degradation platforms—a field experiencing exponential growth since 2020.
In summary, tert-butyl (2E)-3-(1H-indol-5-yl)prop-2-enoate represents a convergence point between traditional medicinal chemistry and cutting-edge therapeutic modalities. Its dual utility as a synthetic intermediate and a pharmacophore ensures sustained relevance across multiple stages of the drug development pipeline.
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